molecular formula C19H16N4O3 B14481847 4-Methyl-6-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one CAS No. 65953-60-8

4-Methyl-6-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14481847
CAS No.: 65953-60-8
M. Wt: 348.4 g/mol
InChI Key: QYHBZIHEGCLBBS-UHFFFAOYSA-N
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Description

4-Methyl-6-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes a nitroaniline group and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the nitration of aniline derivatives to introduce the nitro group. This is followed by the formation of the hydrazinylidene linkage through a condensation reaction with hydrazine derivatives. The final step involves cyclization to form the cyclohexa-2,4-dien-1-one ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are crucial for controlling the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-Methyl-6-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-6-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitroaniline group can participate in redox reactions, while the hydrazinylidene moiety can form stable complexes with metal ions. These interactions can modulate various biochemical pathways and cellular processes .

Properties

CAS No.

65953-60-8

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

4-methyl-2-[[4-(2-nitroanilino)phenyl]diazenyl]phenol

InChI

InChI=1S/C19H16N4O3/c1-13-6-11-19(24)17(12-13)22-21-15-9-7-14(8-10-15)20-16-4-2-3-5-18(16)23(25)26/h2-12,20,24H,1H3

InChI Key

QYHBZIHEGCLBBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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